molecular formula C2H3NO3 B7770465 Oxamic acid CAS No. 66257-53-2

Oxamic acid

Cat. No.: B7770465
CAS No.: 66257-53-2
M. Wt: 89.05 g/mol
InChI Key: SOWBFZRMHSNYGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxamic acid primarily targets L-lactate dehydrogenase (LDH) . LDH is an enzyme that catalyzes the conversion of lactate to pyruvate, a critical step in the metabolic pathway of glycolysis. This compound also interacts with other enzymes such as Formate acetyltransferase 1 and D-lactate dehydrogenase .

Mode of Action

This compound inhibits LDH by attaching to the LDH-NADH complex, effectively closing off the active site of the enzyme . This prevents the conversion of lactate to pyruvate, disrupting the normal flow of the glycolytic pathway.

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis . By inhibiting LDH, this compound disrupts the conversion of lactate to pyruvate, a key step in glycolysis. This can lead to an accumulation of lactate and a decrease in pyruvate levels, potentially affecting downstream metabolic processes. This compound can also undergo decarboxylation through a single electron oxidation, resulting in the generation of the reactive carbamoyl radical .

Pharmacokinetics

It’s known that this compound is a small, water-soluble molecule, which suggests it may be readily absorbed and distributed throughout the body .

Result of Action

The inhibition of LDH by this compound leads to a disruption in the normal flow of the glycolytic pathway, potentially affecting energy production within cells . This can have various effects at the molecular and cellular level, depending on the specific cell type and metabolic context. For example, in cancer cells that rely heavily on glycolysis for energy production (a phenomenon known as the Warburg effect), inhibition of LDH by this compound could potentially limit energy production and inhibit cell growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its ability to interact with its target enzymes. Additionally, the presence of other molecules that can bind to LDH may influence the efficacy of this compound. More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Oxamic acid plays a significant role in biochemical reactions, particularly as an inhibitor of lactate dehydrogenase A . The active site of lactate dehydrogenase (LDH) is closed off once this compound attaches to the LDH - NADH complex, effectively inhibiting it . This interaction with LDH suggests that this compound has a crucial role in regulating the process of glycolysis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of certain cancer cells . This compound reduces the lactate production of adipose tissue and skeletal muscle and serum lactate levels . It also decreases serum levels of TG, FFA, CRP, IL-6, and TNF-α in db/db mice .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with lactate dehydrogenase (LDH). This compound inhibits LDH by attaching to the LDH-NADH complex, effectively closing off the active site of LDH . This inhibition disrupts the process of glycolysis, altering energy production within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, the decarboxylation of oxamic acids occurs efficiently under visible light irradiation

Dosage Effects in Animal Models

In animal models, specifically db/db mice, treatment with this compound (350–750 mg/kg of body weight) for 12 weeks was shown to decrease body weight gain and blood glucose and HbA1c levels and improve insulin secretion, the morphology of pancreatic islets, and insulin sensitivity .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycolysis, where it acts as an inhibitor of lactate dehydrogenase (LDH) . By inhibiting LDH, this compound disrupts the conversion of pyruvate into lactate, a key step in the glycolysis pathway .

Transport and Distribution

Given its water-soluble nature , it is likely that this compound can freely diffuse across cellular membranes

Subcellular Localization

Given its role as an inhibitor of lactate dehydrogenase (LDH), it is likely that this compound is present in the cytosol where glycolysis occurs

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxamic acid can be synthesized through the reaction of oxalic acid with ammonia. The reaction typically involves heating oxalic acid with aqueous ammonia, resulting in the formation of this compound and water. The reaction can be represented as follows:

C2H2O4+NH3NH2C(O)COOH+H2O\text{C}_2\text{H}_2\text{O}_4 + \text{NH}_3 \rightarrow \text{NH}_2\text{C(O)COOH} + \text{H}_2\text{O} C2​H2​O4​+NH3​→NH2​C(O)COOH+H2​O

Industrial Production Methods: Industrial production of this compound often involves the decarboxylation of this compound derivatives through thermal, photochemical, electrochemical, or photoelectrochemical means. This process generates carbamoyl radicals, which can further react to form this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its ability to inhibit lactate dehydrogenase A, a property not shared by all its derivatives. This makes it particularly valuable in biochemical and medical research .

Properties

IUPAC Name

oxamic acid
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InChI

InChI=1S/C2H3NO3/c3-1(4)2(5)6/h(H2,3,4)(H,5,6)
Source PubChem
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InChI Key

SOWBFZRMHSNYGE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)N
Source PubChem
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Molecular Formula

C2H3NO3
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DSSTOX Substance ID

DTXSID6060052
Record name Oxamic acid
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Molecular Weight

89.05 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Oxamic acid
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Vapor Pressure

0.00000046 [mmHg]
Record name Oxamic acid
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CAS No.

471-47-6, 66257-53-2
Record name Oxamic acid
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Record name OXAMIC ACID
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Record name Acetic acid, 2-amino-2-oxo-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is oxamic acid considered a potential antimalarial agent?

A1: this compound acts as a competitive inhibitor of lactate dehydrogenase (LDH) [, ]. This enzyme plays a crucial role in the glycolytic pathway of Plasmodium falciparum (pf), the parasite responsible for malaria. By inhibiting pfLDH, this compound disrupts the parasite's energy production, ultimately leading to its demise [].

Q2: Does this compound inhibit mammalian LDH?

A2: While this compound demonstrates inhibitory activity against both pfLDH and mammalian LDH (mLDH), certain this compound derivatives exhibit selectivity for pfLDH. For example, this compound 21 showed a 2-5 fold greater inhibitory effect on pfLDH compared to mLDH [].

Q3: How does metronidazole metabolism relate to this compound?

A3: The anaerobic metabolism of metronidazole, facilitated by intestinal bacteria, leads to the formation of N-(2-hydroxyethyl)-oxamic acid. This metabolite was detected in the urine of rats administered with metronidazole, but not in germ-free rats, indicating the role of gut bacteria in its formation [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound, also known as 2-amino-2-oxoacetic acid or carbamoyl formic acid, has the molecular formula C2H3NO3 and a molecular weight of 89.05 g/mol [].

Q5: What spectroscopic techniques are useful for characterizing this compound?

A5: this compound can be characterized using a variety of spectroscopic techniques, including:

  • FT-IR spectroscopy: This technique helps identify functional groups present in the molecule. []
  • NMR spectroscopy: Both 1H and 13C NMR can provide information about the structure and environment of hydrogen and carbon atoms in the molecule [, ].
  • X-ray powder diffraction: This technique allows for the determination of the crystal structure of this compound, even in its powder form [, ].

Q6: How stable is this compound in drinking water treatment?

A6: this compound has been identified as a byproduct of ozone oxidation during drinking water treatment. While ozone treatment can lead to concentrations as high as 21.3 μg/L, subsequent filtration effectively removes approximately 85%, resulting in average drinking water concentrations of 2 μg/L [].

Q7: What is the role of this compound in urethane synthesis?

A7: Oxamic acids serve as valuable precursors for generating carbamoyl radicals through various methods like thermal, photochemical, electrochemical, or photoelectrochemical means []. These carbamoyl radicals can then add to unsaturated systems, enabling the synthesis of diverse amides. This oxidative decarboxylation of oxamic acids also provides a straightforward route for preparing urethanes, ureas, and thioureas []. Notably, electrochemical conditions allow for urethane synthesis via oxidative decarboxylation of oxamic acids, offering a phosgene-free approach [].

Q8: How are computational methods used to study this compound derivatives?

A8: Computational chemistry plays a significant role in understanding this compound derivatives. Density functional (DF) calculations have been employed to study the conformational preferences of N,N′-1,n-phenylenebis(this compound ethyl ester) molecules []. Additionally, Hartree-Fock self-consistent field calculations, using the ab initio molecular fragment technique, have been performed on phenyloxamic and m-phenylenedioxamic acids to investigate their structure-activity relationships in the context of antiallergy activity [, ].

Q9: How do structural modifications of this compound derivatives impact their antiallergy activity?

A9: Studies have shown that the presence of an this compound moiety in pharmacologically active compounds, such as thiadiazole derivatives, contributes to increased potency and reduced toxicity compared to their oxamide counterparts []. This observation highlights the importance of the this compound group in modulating biological activity [, , , ].

Q10: Are there specific structural features in this compound derivatives that influence their binding to L-T3 receptors?

A10: Research on aryloxamic acids related to L-triiodothyronine (L-T3) revealed that the presence and position of substituents on the aryl ring significantly influence binding affinity to both rat liver nuclear and membrane L-T3 receptors. For instance, methyl-substituted derivatives displayed high potency for the nuclear receptor while exhibiting significantly lower affinity for the membrane receptor [].

Q11: What are the in vivo effects of this compound derivatives on lipid levels?

A11: Certain this compound derivatives, specifically 7f and 23a, have demonstrated promising lipid-lowering effects in rats. These compounds exhibited ED50 values of 20 and 5 μg/kg po, respectively [].

Q12: What is the cardiac safety profile of this compound derivatives 7f and 23a?

A12: In rats, compounds 7f and 23a did not show cardiac side effects at doses as high as 10 and 25 mg/kg po, respectively [].

Q13: How is this compound quantified in environmental samples?

A13: Total Organic Carbon (TOC) analysis is utilized to determine the degree of mineralization of oxalic acid and this compound during catalytic ozonation with expanded graphite [].

Q14: What is the impact of chloride, sulfate, and phosphate ions on oxalic acid degradation during catalytic ozonation with expanded graphite?

A14: The presence of chloride (Cl-), sulfate (SO42-), and phosphate (PO43-) ions has been shown to inhibit the degradation of oxalic acid in a catalytic ozonation system utilizing expanded graphite [].

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